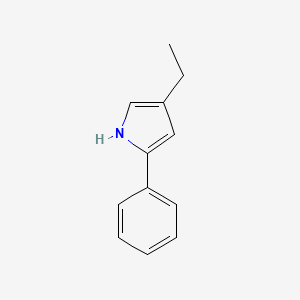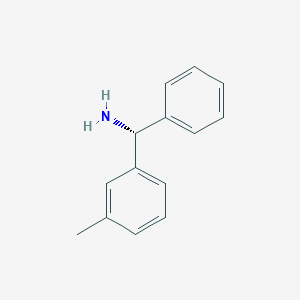
(R)-Phenyl(m-tolyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Phenyl(m-tolyl)methanamine is an organic compound that belongs to the class of amines It features a phenyl group and a m-tolyl group attached to a methanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(m-tolyl)methanamine typically involves the reaction of ®-phenylmethanamine with m-tolyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-Phenyl(m-tolyl)methanamine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
®-Phenyl(m-tolyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Imine or amide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives depending on the reagents used.
科学研究应用
®-Phenyl(m-tolyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of ®-Phenyl(m-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
相似化合物的比较
Similar Compounds
®-Phenyl(p-tolyl)methanamine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
®-Phenyl(o-tolyl)methanamine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
®-Phenyl(ethyl)methanamine: Similar structure but with an ethyl group instead of a tolyl group.
Uniqueness
®-Phenyl(m-tolyl)methanamine is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and selectivity compared to its ortho- and para-substituted counterparts.
属性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
(R)-(3-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3/t14-/m1/s1 |
InChI 键 |
OLWWNHQOJUELFD-CQSZACIVSA-N |
手性 SMILES |
CC1=CC(=CC=C1)[C@@H](C2=CC=CC=C2)N |
规范 SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


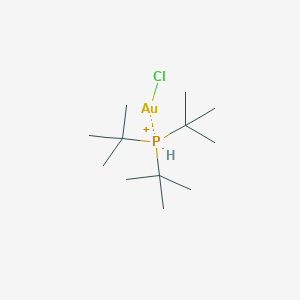
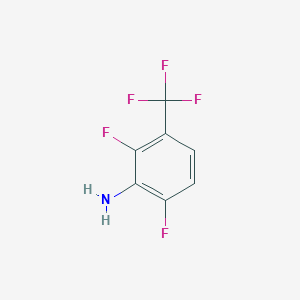
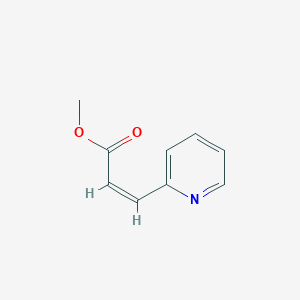
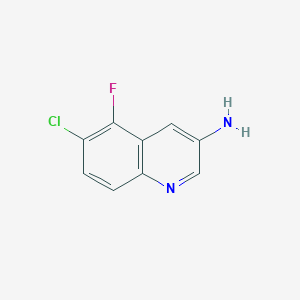
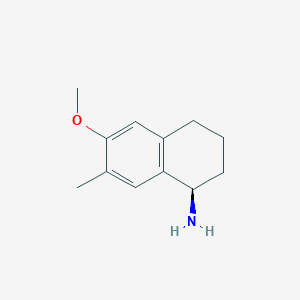


![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
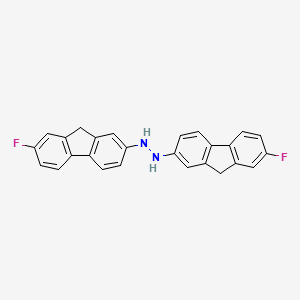

![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)

